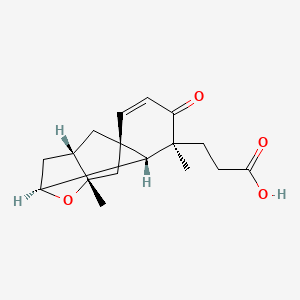

Platensic Acid

Description

Properties

Molecular Formula |

C17H22O4 |

|---|---|

Molecular Weight |

290.4 g/mol |

IUPAC Name |

3-[(1S,5S,6R,7S,9S,10S)-5,9-dimethyl-4-oxo-8-oxatetracyclo[7.2.1.17,10.01,6]tridec-2-en-5-yl]propanoic acid |

InChI |

InChI=1S/C17H22O4/c1-15(5-4-13(19)20)12(18)3-6-17-8-10-7-11(14(15)17)21-16(10,2)9-17/h3,6,10-11,14H,4-5,7-9H2,1-2H3,(H,19,20)/t10-,11+,14+,15-,16+,17+/m1/s1 |

InChI Key |

RQCNJFMDDXEKEP-ZMKNGNPLSA-N |

Isomeric SMILES |

C[C@]12C[C@]34C[C@H]1C[C@@H]([C@H]3[C@](C(=O)C=C4)(C)CCC(=O)O)O2 |

Canonical SMILES |

CC12CC34CC1CC(C3C(C(=O)C=C4)(C)CCC(=O)O)O2 |

Origin of Product |

United States |

Scientific Research Applications

Efficacy Against Resistant Strains

Research indicates that platensic acid exhibits potent antibacterial activity against various resistant pathogens. For instance, it has shown effectiveness against methicillin-resistant Staphylococcus aureus and vancomycin-resistant enterococci, with minimal inhibitory concentration (MIC) values ranging from 0.1 to 0.32 µg/ml .

In Vivo Studies

Studies have demonstrated that this compound can clear infections in animal models when administered continuously. However, challenges remain regarding its pharmacokinetics, as conventional administration methods yield low systemic exposure . Ongoing research aims to improve these properties through chemical modifications and the development of analogs.

Case Study: Platensimycin and Platencin

This compound is closely related to other compounds such as platensimycin and platencin, which have been extensively studied for their antibacterial properties. A comparative study highlighted that while platensimycin is a selective inhibitor of FabF, platencin acts as a dual inhibitor of both FabF and FabH, potentially reducing the risk of resistance development .

| Compound | Target Enzyme | MIC (µg/ml) | Activity Against Resistant Strains |

|---|---|---|---|

| This compound | FabF/FabH | 0.1 - 0.32 | Yes |

| Platensimycin | FabF | 0.1 - 0.32 | Yes |

| Platencin | FabH/FabF | Variable | Yes |

Use in Nutraceuticals

Beyond its antibiotic potential, this compound's production from Streptomyces platensis positions it as a candidate for use in nutraceuticals. The cyanobacterium itself is known for its rich nutrient profile, including proteins, vitamins, and essential fatty acids. Research has explored the incorporation of Arthrospira platensis into dietary supplements due to its health benefits, which may be enhanced by the presence of compounds like this compound .

Chemical Reactions Analysis

Key Data:

| Reaction | Reagents/Conditions | Yield | Product | Source |

|---|---|---|---|---|

| Amidation of 2 | 2,4-Diaminobutyrate, DCC | 74% | Platensimide A (4 ) |

Oxidative Degradation

The A-ring of platensic acid is selectively degraded to synthesize simpler intermediates:

-

Ozonolysis : Cleaves the A-ring to form diketones (e.g., 26 ) .

-

Aldol Condensation : Diketones undergo intramolecular cyclization to form enones (e.g., 27 ) .

Mechanism:

-

Ozonolysis :

-

Aldol Cyclization :

Reduction and Functionalization

The ketone and enone moieties in this compound are reduced to generate intermediates for antibiotic synthesis:

-

DIBAL-H Reduction : Converts enones to allylic alcohols (e.g., 22 → 74 ) .

-

Catalytic Hydrogenation : Saturates double bonds in the tetracyclic core .

Key Data:

| Reaction | Reagents/Conditions | Yield | Product | Source |

|---|---|---|---|---|

| Reduction of enone 16 | DIBAL-H, 0°C | 66% | Allylic alcohol |

Preparation Methods

Strategic Disconnections and Starting Materials

The biomimetic synthesis of platensic acid leverages natural diterpenoid precursors, particularly ent-kaurenoic acid (3a ) and grandiflorenic acid (2 ), isolated from H. annuus and S. lucida, respectively. Retrosynthetic analysis identifies the furan ring and A-ring degradation as critical targets (Scheme 1). The pathway converges on methyl platensinoate (4a ) through oxidative decarboxylation and aldol condensation.

Regioselective Hydration and Oxidative Functionalization

Initial functionalization of ent-kaurenoic acid methyl ester (3a ) involves α-face selective hydroboration using BH₃·THF, yielding primary alcohol 14 in 74% yield (Table 1). Subsequent C11 oxygenation with lead tetraacetate (LTA) under refluxing cyclohexane achieves 75% yield for diol 15 , surpassing prior methodologies by 20%. Spatial proximity between the C17 hydroxyl and H11β facilitates this transformation, underscoring the substrate’s conformational guidance.

Table 1: Key Reactions in Bioinspired Synthesis

| Step | Reaction | Reagents/Conditions | Yield (%) |

|---|---|---|---|

| 1 | Hydroboration | BH₃·THF, H₂O₂/KOH | 74 |

| 2 | C11 Oxidation | LTA, cyclohexane, reflux | 75 |

| 3 | Decarboxylation | LTA, I₂ | 78 (2 steps) |

| 4 | Ozonolysis | O₃, MeOH | 85 |

Ring Degradation and Reconstruction

Decarboxylation of carboxylic acid 6 via LTA, followed by iodine-mediated elimination, furnishes olefin 5 in 78% yield over two steps. Ozonolysis cleaves the A-ring, producing diketone 26 , which undergoes intramolecular aldol condensation (KOH/EtOH) to enone 27 (69% yield). Final dehydrogenation using PhSeCl/H₂O₂ delivers methyl platensinoate (4a ) in 83% yield, completing the formal synthesis.

Total Synthesis via Stereocontrolled Assembly

Fragmentation Strategy and Retrosynthetic Planning

Nicolaou’s total synthesis dissects this compound into two fragments: an aromatic amine and the ketolide core. The ketolide assembly employs a spiro-cyclized cyclohexadienone, subjected to organocatalytic conjugate reduction using α-amino di-tert-butyl malonate·TFA (90% de).

Critical Synthetic Advances

A modified Lieben haloform reaction converts aryl methyl ketones to esters within 30 seconds, avoiding traditional acidic conditions (Scheme 2). Tetrabutylammonium fluoride (TBAF) promotes spiro-alkylative dearomatization, constructing the oxatetracyclic core with 8:1 diastereoselectivity. Bismuth(III)-catalyzed Friedel-Crafts cyclization of a free lactol, augmented by LiClO₄, achieves 72% yield for the final ring closure.

Table 2: Total Synthesis Performance Metrics

| Parameter | Value |

|---|---|

| Longest Linear Sequence | 21 steps |

| Overall Yield | 3.8% |

| Key Diastereoselectivity | 8:1 |

Enantioselective Synthesis Utilizing (+)-Carvone

Chiral Pool Strategy and Core Construction

Ghosh’s approach exploits (+)-carvone as a chiral starting material, setting three stereocenters via intramolecular Diels-Alder (IMDA) reaction. Electronic tuning of the diene with a methoxy group directs the IMDA to form the oxatetracyclic core in 65% yield (Scheme 3). Mercury-catalyzed enol ether isomerization corrects the olefin geometry, critical for subsequent functionalization.

Stereochemical Control

The IMDA transition state adopts an endo conformation, guided by secondary orbital interactions between the diene’s methoxy group and the dienophile’s carbonyl. Hydroboration (BH₃·SMe₂) of the exocyclic olefin proceeds with anti-Markovnikov selectivity, installing the C9 hydroxyl group in 88% yield.

Comparative Analysis of Methodologies

Efficiency and Scalability

The bioinspired route offers the shortest sequence (8 steps) but relies on scarce natural precursors. Total synthesis provides material independence at the cost of step count (21 steps), while the carvone-based method balances chirality transfer and synthetic complexity (15 steps).

Yield Optimization

Decarboxylation and aldol steps remain yield-limiting across all methods. Bioinspired ozonolysis (85%) outperforms total synthesis’ Friedel-Crafts cyclization (72%). Enantioselective hydroboration achieves near-quantitative yields but requires stringent anhydrous conditions.

Q & A

Q. What are the standard protocols for synthesizing Platensic Acid derivatives in laboratory settings?

this compound derivatives are typically synthesized using multi-step organic reactions. For example, this compound (compound 6 ) can be derivatized via urea formation using diphenylphosphoryl azide (DPPA) and triethylamine (Et3N) under controlled conditions (room temperature for 3 hours, followed by 90°C for 2 hours). Subsequent reactions in dimethylformamide (DMF) yield products with varying efficiencies (e.g., 35% and 10% yields under different conditions) . Researchers should optimize solvent systems and reaction times to improve reproducibility.

Q. Which analytical techniques are critical for characterizing this compound’s structural purity?

High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are essential. HPLC ensures purity by detecting unreacted intermediates, while <sup>1</sup>H and <sup>13</sup>C NMR confirm structural integrity. For example, DMF solvent residues in synthesized derivatives must be quantified via HPLC to avoid confounding biological assay results .

Q. How do researchers validate the biological activity of this compound in preliminary assays?

Use in vitro antimicrobial susceptibility testing (e.g., broth microdilution) to determine minimum inhibitory concentrations (MICs). This compound’s activity against Gram-positive bacteria should be compared to established antibiotics, with strict adherence to CLSI guidelines for assay standardization .

Advanced Research Questions

Q. What methodological strategies resolve contradictions in reported biological activities of this compound across studies?

Discrepancies often arise from variations in assay conditions (e.g., bacterial strain selection, solvent toxicity). A systematic review approach, as described in evidence synthesis frameworks, can reconcile conflicting data by evaluating study quality, consistency, and directness of experimental designs. For instance, adjust for solvent effects (e.g., DMF cytotoxicity) when interpreting bioactivity data .

Q. How can researchers improve the in vivo stability of this compound for therapeutic applications?

Address instability via structural modifications, such as introducing methyl groups or cyclization to reduce metabolic degradation. Evidence from urea-derivative synthesis (e.g., compounds 7 and 8 ) highlights the role of functional group engineering in enhancing stability. Pair this with pharmacokinetic studies in rodent models to assess half-life improvements .

Q. What computational tools are effective for predicting this compound’s interaction with bacterial targets?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (GROMACS) can model this compound’s binding affinity to FabH/FabF enzymes. Validate predictions with site-directed mutagenesis of target proteins to confirm critical binding residues .

Q. How should researchers design experiments to differentiate this compound’s mechanism of action from analogs like Platensimycin?

Employ comparative transcriptomics or proteomics to identify unique pathway disruptions. For example, RNA-seq analysis of Staphylococcus aureus treated with this compound versus Platensimycin can reveal distinct gene expression profiles, clarifying mechanistic divergence .

Methodological Frameworks

Q. What statistical approaches are recommended for analyzing dose-response data in this compound studies?

Use nonlinear regression models (e.g., log-dose vs. response in GraphPad Prism) to calculate IC50/EC50 values. Account for outliers via robust regression or Grubbs’ test, particularly when working with low-yield derivatives .

Q. How can researchers ensure ethical rigor in preclinical studies involving this compound?

Follow GDPR-compliant data management practices, including granular consent protocols for human-derived samples (e.g., serum stability tests). Document methodology transparently to meet reproducibility standards, as emphasized in qualitative research guidelines .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis?

Implement quality-by-design (QbD) principles, such as design of experiments (DoE), to identify critical process parameters (e.g., temperature, reagent purity). Use LC-MS to track impurities and ensure batch consistency .

Data Presentation & Compliance

- Tables : Include raw HPLC purity data and processed MIC values in appendices, with summaries in the main text (per IB guidelines) .

- Ethics : Disclose solvent toxicity risks (e.g., DMF) in animal study protocols .

- Citations : Prioritize peer-reviewed journals over encyclopedic sources (e.g., Wikipedia) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.